Ethyl 4-methoxybutanoate
Description
Ethyl 4-methoxybutanoate (CAS: Not explicitly provided; structural analogs suggest a methyl or ethyl ester with a methoxy substituent) is an ester derivative of butanoic acid featuring a methoxy group at the fourth carbon position. For instance, ethyl 4-(4-methoxyphenyl)butanoate (CAS: Not specified) is synthesized via Pd/C-catalyzed hydrogenation of ethyl-4-(4-methoxyphenyl)-3-butenoate, yielding a clear oil with 62% efficiency . Similarly, mthis compound (CAS: 29006-01-7) is documented as a related compound, highlighting the significance of methoxy-ester derivatives in organic synthesis .
Key inferred properties of this compound:
- Molecular formula: Likely C₇H₁₄O₃ (based on ethyl ester + methoxybutanoate backbone).
- Solubility: Expected to be polar organic solvent-soluble (e.g., ethanol, ethyl acetate), akin to ethyl acetate .
- Applications: Primarily used in research settings for catalytic studies or as intermediates in pharmaceutical synthesis .
Properties
IUPAC Name |
ethyl 4-methoxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-10-7(8)5-4-6-9-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDARLMCNXCOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313425 | |
| Record name | Ethyl 4-methoxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69243-09-0 | |
| Record name | Ethyl 4-methoxybutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69243-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-methoxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methoxybutanoate can be synthesized through the esterification of 4-methoxybutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method uses a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methoxybutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-methoxybutanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: 4-methoxybutanoic acid and ethanol.
Reduction: 4-methoxybutanol.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Scientific Research Applications
Ethyl 4-methoxybutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 4-methoxybutanoate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to produce 4-methoxybutanoic acid and ethanol. These products can then participate in various metabolic pathways, influencing cellular processes and biochemical reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Ethyl 4-methoxybutanoate shares functional groups (ester and methoxy) with several compounds in the evidence. Key comparisons include:
Key Observations :
Physicochemical Properties
Data from ethyl acetate (a simpler analog) and other methoxy-containing esters provide a basis for comparison:
Notes:
- Methoxy groups increase boiling points and density due to higher polarity compared to ethyl acetate.
- Aromatic substituents (e.g., in ) further reduce water solubility.
Ethyl 4-(4-Methoxyphenyl)butanoate :
- Method: Hydrogenation of ethyl-4-(4-methoxyphenyl)-3-butenoate using Pd/C in ethanol.
- Yield : 62%.
- Key Step : Catalytic hydrogenation of a double bond.
Mthis compound :
- Method: Not explicitly detailed but likely involves esterification of 4-methoxybutanoic acid with methanol.
Ethyl 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoate :
Comparison :
Q & A
Q. What are the primary synthetic routes for ethyl 4-methoxybutanoate, and how do reaction conditions influence yield?
this compound can be synthesized via esterification of 4-methoxybutanoic acid with ethanol using acid catalysis (e.g., sulfuric acid) under reflux conditions. Alternative routes include transesterification of mthis compound with ethanol in the presence of a catalyst. Key factors affecting yield include reaction temperature (optimal: 70–80°C), stoichiometric ratios (excess ethanol to drive equilibrium), and catalyst concentration . Purification typically involves neutralization, distillation, or column chromatography to achieve >95% purity .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Gas Chromatography (GC): Compare retention times with standards and quantify impurities (e.g., residual ethanol or unreacted acid) .
- NMR Spectroscopy: Confirm ester functionality (δ 4.1–4.3 ppm for ethyl -CH₂CH₃) and methoxy group (δ 3.3–3.5 ppm) .
- Mass Spectrometry: Molecular ion peak at m/z ≈ 146 (C₇H₁₄O₃) and fragmentation patterns consistent with ester cleavage .
Q. What safety precautions are critical when handling this compound?
- Flammability: Classified as a Category 3 flammable liquid. Use spark-free equipment and avoid open flames .
- Health Hazards: Minimize inhalation/contact via fume hoods, gloves, and goggles. Refer to SDS for first-aid measures in case of exposure .
Advanced Research Questions
Q. How can reaction kinetics and computational modeling optimize the synthesis of this compound?
Kinetic studies (e.g., varying catalyst concentration or temperature) can identify rate-limiting steps. Computational tools (e.g., DFT calculations) predict transition states and optimize esterification pathways. For example, protonation of the carbonyl oxygen in 4-methoxybutanoic acid is a critical step in acid-catalyzed mechanisms .
Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR or IR spectra may arise from solvent effects or impurities. Cross-validate data using:
Q. How does the methoxy group in this compound influence its reactivity in downstream applications?
The electron-donating methoxy group stabilizes intermediates in nucleophilic acyl substitution reactions. For example, it enhances reactivity in aminolysis (forming amides) or hydrolysis (yielding 4-methoxybutanoic acid). Kinetic studies show a 2–3× rate increase compared to non-substituted esters .
Q. What methodologies assess the compound’s stability under varying storage conditions?
- Accelerated Stability Testing: Expose samples to heat (40–60°C), humidity (75% RH), or light (UV/vis) for 4–8 weeks. Monitor degradation via GC or HPLC .
- Degradation Products: Identify byproducts (e.g., 4-methoxybutanoic acid) and quantify using calibration curves .
Methodological Considerations
Q. How to design a scalable synthesis protocol for this compound while minimizing waste?
Q. What are the limitations of current chromatographic methods in separating this compound from structurally similar esters?
Co-elution may occur with ethyl 3-methoxybutanoate or mthis compound. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
